molecular formula C10H16ClNO2S B1380623 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1431964-13-4

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride

Cat. No. B1380623
CAS RN: 1431964-13-4
M. Wt: 249.76 g/mol
InChI Key: CCDYRQGIXKOXAG-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 249.76 . It is a salt .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, has been a topic of interest for many scientists due to their potential biological activities . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The IUPAC name of this compound is 5-((diethylamino)methyl)thiophene-2-carboxylic acid hydrochloride . The InChI code is 1S/C10H15NO2S.ClH/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13;/h5-6H,3-4,7H2,1-2H3,(H,12,13);1H .


Chemical Reactions Analysis

Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis of Arotinolol Hydrochloride

The compound has been utilized in the synthesis of arotinolol hydrochloride, a process that involved multiple steps starting from thiophene. This synthesis highlights the versatility of thiophene derivatives in pharmaceutical compound production (L. Hongbin et al., 2011).

Acylaminomethylation Reactions

It has been involved in acylaminomethylation reactions, where derivatives of thiophene were reacted with various agents to yield a mixture of substituted products, showcasing the reactivity of thiophene derivatives in creating diverse molecular structures (Y. Gol'dfarb et al., 1986).

Inhibition of Human Leukocyte Elastase

A series of thiophene derivatives, including those similar to the compound , were synthesized and evaluated for their inhibitory activity against human leukocyte elastase (HLE), an important target for anti-inflammatory and lung diseases. This research demonstrates the potential therapeutic applications of thiophene derivatives (M. Gütschow et al., 1999).

Route to Thiotetronic and α-Halogenothiotetronic Acids

Research on methyl 3-hydroxythiophene-2-carboxylate, a closely related compound, led to a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This illustrates the utility of thiophene derivatives in synthesizing compounds with potential biological activity (C. Corral & J. Lissavetzky, 1984).

Antitubercular Agents

Thiophene derivatives have been synthesized and evaluated for antitubercular activity, indicating the role of thiophene structures in developing new drugs for treating tuberculosis (Sandeep Kumar Marvadi et al., 2020).

Anticancer Schiff Bases

The synthesis and characterization of Schiff bases incorporating thiophene units have shown potential anticancer activity, highlighting the significance of thiophene derivatives in medicinal chemistry (Noor Uddin et al., 2020).

Metal-Organic Frameworks

Thiophene derivatives have been used to functionalize lanthanide-based metal-organic frameworks, demonstrating their utility in creating materials with sensing activities and magnetic properties (Suna Wang et al., 2016).

Mechanism of Action

While the specific mechanism of action for 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride is not mentioned in the search results, it is known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs, including 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride, have been a subject of interest for many scientists due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field may include further exploration of the biological activities of these compounds and development of advanced compounds with improved biological effects.

properties

IUPAC Name

5-(diethylaminomethyl)thiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13;/h5-6H,3-4,7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDYRQGIXKOXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(S1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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